N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide
Description
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a p-tolyl group at position 1 and a thiophene-2-yl acetamide moiety at position 3. This structure combines a pyrimidine-based scaffold with aromatic and sulfur-containing substituents, which are common in medicinal chemistry for modulating bioactivity and pharmacokinetics.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-12-4-6-13(7-5-12)23-17-15(10-20-23)18(25)22(11-19-17)21-16(24)9-14-3-2-8-26-14/h2-8,10-11H,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOOFXHPFMBGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the p-tolyl and thiophen-2-yl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Core Structure and Bioactivity
- Pyrazolo-pyrimidinone vs. Naphthyridine (Goxalapladib): The target compound’s pyrazolo-pyrimidinone core is smaller and more rigid than Goxalapladib’s 1,8-naphthyridine system. Naphthyridines are known for DNA intercalation or enzyme inhibition (e.g., phosphodiesterase), while pyrazolo-pyrimidinones often target kinases or inflammatory pathways .
- Thiophene vs. Fluorinated Aromatics : The thiophen-2-yl group in the target compound introduces sulfur-based electron-rich properties, contrasting with Goxalapladib’s fluorinated phenyl groups, which enhance metabolic stability and lipophilicity .
Computational and Experimental Insights
- CPA’s DFT Analysis : The DFT study of CPA () highlights the utility of computational methods for predicting electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. Similar approaches could elucidate the target compound’s reactivity, particularly its acetamide-thiophene interaction .
- Synthetic Complexity : The thiazol-2-yl acetamide in demonstrates the synthetic challenges of incorporating heterocyclic moieties, a consideration relevant to the target compound’s thiophene and pyrimidine systems .
Therapeutic Potential and Limitations
- Goxalapladib’s Clinical Relevance: Its progression to preclinical trials for atherosclerosis underscores the importance of trifluoromethyl and biphenyl groups in enhancing target engagement.
- Neurological Targets (CPA) : CPA’s focus on HIV-associated cerebellar dysfunctions suggests that acetamide derivatives with chlorophenyl and oxadiazole groups may cross the blood-brain barrier, a property the thiophene-containing target compound might share .
Biological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be described as follows:
- Molecular Formula : C18H16N4OS
- Molecular Weight : 344.41 g/mol
- IUPAC Name : this compound
The structure features a pyrazolo[3,4-d]pyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds in this class have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have been designed as epidermal growth factor receptor inhibitors (EGFRIs), demonstrating potent anti-proliferative effects against A549 and HCT-116 cancer cells with IC50 values as low as 0.016 µM in some cases .
- Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidines act as inhibitors for several kinases. The compound's structure allows it to compete with ATP for binding sites on these enzymes, which is crucial for their role in cancer progression .
Research Findings and Case Studies
- In Vitro Studies : A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives revealed that specific compounds exhibited significant inhibition of cell growth across multiple cancer cell lines. For instance, compound 12b showed an IC50 value of 8.21 µM against A549 cells and was effective against mutant EGFR .
- Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of pro-apoptotic factors such as BAX while inhibiting anti-apoptotic factors like Bcl-2, leading to an increased BAX/Bcl-2 ratio . Flow cytometric analyses confirmed that these compounds could arrest the cell cycle at critical phases (S and G2/M) .
- Molecular Docking Studies : Computational studies have demonstrated that these compounds bind effectively to the active sites of target kinases, suggesting a strong potential for therapeutic applications against cancers driven by aberrant kinase activity .
Comparative Data Table
| Compound | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| 12b | Anti-proliferative | 8.21 (A549) | EGFR |
| 12b | Anti-proliferative | 19.56 (HCT-116) | EGFR |
| 12b | Kinase Inhibition | 0.016 (EGFR WT) | EGFR |
| 12b | Kinase Inhibition | 0.236 (EGFR T790M) | EGFR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
